2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
Overview
Description
This compound is a complex organic molecule that appears to contain several functional groups. These include a pyridine ring, an imidazole ring, and a 2,2-dimethylbutyl group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods from heterocyclic chemistry . The 2,2-dimethylbutyl group could potentially be introduced through a reaction like an alkylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings are aromatic and planar, while the 2,2-dimethylbutyl group is aliphatic and likely to adopt a more flexible, three-dimensional conformation .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the pyridine and imidazole rings, both of which are electron-rich and could act as nucleophiles in reactions . The 2,2-dimethylbutyl group might also participate in reactions, particularly if conditions were used that could lead to the formation of carbocations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, it is likely to be relatively non-polar due to the presence of the 2,2-dimethylbutyl group, but the pyridine and imidazole rings could confer some degree of polarity .Scientific Research Applications
Molecular Chaperone Regulation
Bag-1 is a co-chaperone of the 70-kDa heat shock proteins (Hsp70s), which are key orchestrators of the cellular stress response . Bag-1 enhances the delivery of chaperone-bound denatured proteins to the proteasomal degradation system .
Apoptosis Regulation
Bag-1 plays a significant role in apoptosis, the process of programmed cell death . It may protect cells from the apoptotic effects of cell stress induced by radiation or heat shock .
Protein Refolding
Bag-1 is involved in protein refolding, a process that restores denatured proteins to their native conformations .
Protein Degradation
Bag-1 plays a role in protein degradation, a process that breaks down unneeded or damaged proteins in the cell . It is involved in endoplasmic reticulum-associated degradation (ERAD), a quality control mechanism that eliminates misfolded proteins from the endoplasmic reticulum .
Tumorigenesis
Bag-1 is implicated in tumorigenesis, the process of tumor formation . It has been found to be overexpressed in certain types of cancer .
Cell Proliferation
Bag-1 regulates cell proliferation, a process that increases the number of cells through cell growth and division .
Phosphorylation of Bad
Bag-1 stimulates the phosphorylation of Bad, a pro-apoptotic member of the Bcl-2 family . This process can promote cell survival.
Evolutionary Conservation
Bag-1 is evolutionarily conserved in many organisms including yeast, plants, and animals . This suggests that Bag-1 plays fundamental roles in cellular processes across different species .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bag-1, also known as BRS-3 receptor agonist-2, primarily targets the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is an orphan receptor that belongs to the bombesin-like peptide receptor family . Despite its sequence homology with other receptors in the family, BRS-3 has unique pharmacological properties and weak affinity for all known natural bombesin-like peptides .
Mode of Action
Bag-1 acts as an agonist at the BRS-3 receptor . It binds to the receptor and triggers a response, enhancing the receptor’s activity . The augmentation of glucose-stimulated insulin secretion (GSIS) by Bag-1 was completely blocked by U73122, a phospholipase C inhibitor , indicating that Bag-1’s action involves the activation of phospholipase C.
Biochemical Pathways
The activation of BRS-3 by Bag-1 influences several biochemical pathways. One significant pathway is the regulation of glucose homeostasis . BRS-3 is closely related to the regulation of energy metabolism balance and glucose homeostasis, making it a potential target for the treatment of Type II diabetes . .
Pharmacokinetics
It has been found that bag-1 has poor ability to cross the blood-brain barrier . This suggests that small molecule agonists acting on peripheral BRS-3 receptors can still regulate blood glucose homeostasis and may avoid side effects associated with central action .
Result of Action
The activation of BRS-3 by Bag-1 leads to several molecular and cellular effects. In vitro, Bag-1 enhances GSIS in islets isolated from wild-type mice . In vivo, Bag-1 reduces glucose levels during an oral glucose tolerance test in a BRS-3-dependent manner . These results suggest that Bag-1, through its action on BRS-3, promotes GSIS and improves glucose homeostasis.
Action Environment
The fact that bag-1 can regulate blood glucose homeostasis even without crossing the blood-brain barrier suggests that its action may be influenced by factors related to peripheral tissue distribution .
properties
IUPAC Name |
2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKRQOMAINQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648508 | |
Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine | |
CAS RN |
1021937-07-4 | |
Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is BAG-1 and what is its role in the cell?
A1: BAG-1 is a multifunctional protein that acts as a co-chaperone for heat shock proteins (HSPs), primarily HSP70/HSC70. [] These chaperones are involved in protein folding, degradation, and trafficking, and BAG-1 modulates their activity. This interaction influences a range of cellular processes, including apoptosis, proliferation, stress response, and hormone receptor function. [, ]
Q2: How does BAG-1 interact with HSP70/HSC70?
A2: BAG-1 interacts with HSP70/HSC70 through its C-terminal BAG domain. This domain binds to the ATPase domain of HSP70/HSC70, modulating its chaperone activity. [, ] Specifically, BAG-1 stimulates the ATPase activity of HSP70, which promotes the release of client proteins from the chaperone. []
Q3: What are the consequences of BAG-1 overexpression in cancer cells?
A3: BAG-1 is frequently overexpressed in various cancers, including breast, lung, and prostate cancer. [, , ] This overexpression is associated with increased cell survival, proliferation, and resistance to chemotherapy. [, ] BAG-1 overexpression can also contribute to tamoxifen resistance in breast cancer. [, ]
Q4: How does BAG-1 affect steroid hormone receptor activity?
A5: BAG-1 interacts with various steroid hormone receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR). [, , ] BAG-1 can either enhance or inhibit the transcriptional activity of these receptors depending on the specific receptor and cellular context. For example, BAG-1L enhances AR function, [] while BAG-1L and BAG-1M inhibit the transcriptional activity of the PR. []
Q5: Can BAG-1 be targeted therapeutically?
A6: Inhibiting BAG-1 function is considered a potential therapeutic strategy for treating various cancers. [] Targeting the interaction between BAG-1 and HSP70/HSC70 is particularly attractive. Small molecule inhibitors like thioflavin S (NSC71948) have shown promise in disrupting this interaction and inhibiting the growth of BAG-1-overexpressing cancer cells. []
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